molecular formula C17H23N5OS B2585094 4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034588-47-9

4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2585094
CAS RN: 2034588-47-9
M. Wt: 345.47
InChI Key: VZNAERULRUCKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Piperidine Hybrids as Mycobacterium tuberculosis Inhibitors

A study designed and synthesized thiazole-aminopiperidine hybrids evaluated for their in vitro activity against Mycobacterium tuberculosis. These compounds, including structures analogous to the queried compound, have shown promising antituberculosis activity and specificity towards Mycobacterium tuberculosis GyrB ATPase, highlighting their potential as novel therapeutic agents against tuberculosis without discussing their use, dosage, or side effects (V. U. Jeankumar et al., 2013).

Antimicrobial and Anti-Inflammatory Agents

Another research effort focused on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, providing insight into the design of new drugs based on heterocyclic frameworks similar to the compound (A. Abu‐Hashem et al., 2020).

Glycine Transporter 1 Inhibitors

Research into glycine transporter 1 (GlyT1) inhibitors has led to the identification of compounds with potential therapeutic applications in central nervous system disorders. These inhibitors, including piperidinyl and pyridinyl structures, have been evaluated for their pharmacokinetic profiles and efficacy in increasing cerebrospinal fluid glycine concentrations, demonstrating their relevance in neuroscience research without discussing specific uses or side effects (Shuji Yamamoto et al., 2016).

Cannabinoid Receptor Antagonists

The molecular interaction studies of cannabinoid receptor antagonists have explored compounds with piperidine and carboxamide functionalities for their binding affinities and modes of action. These studies contribute to understanding the pharmacological modulation of cannabinoid receptors, relevant for developing treatments for conditions mediated by these receptors, excluding details on drug application or adverse effects (J. Shim et al., 2002).

properties

IUPAC Name

4-propyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-2-3-15-16(24-21-20-15)17(23)19-12-13-6-10-22(11-7-13)14-4-8-18-9-5-14/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAERULRUCKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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